7F9YKV2UHL

Description

Contextualization of Indolinone Core Structures in Contemporary Chemical Biology

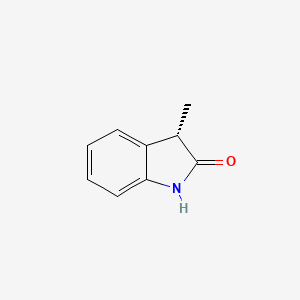

The indolinone core structure, a bicyclic compound analogous to the indole (B1671886) skeleton with a carbonyl group at the 2-position, serves as a versatile scaffold in the design and synthesis of various biologically active compounds ontosight.aieurekaselect.com. Research has highlighted the presence of the indolinone nucleus in numerous compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antitubercular, and anticancer properties ontosight.aiontosight.airesearchgate.neteurekaselect.com. The indolinone scaffold is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is encountered frequently among biologically active compounds and can bind to diverse receptors researchgate.netresearchgate.net. This makes indolinone derivatives valuable templates for discovering new drug leads targeting a plethora of molecular targets researchgate.net. Examples of marketed antitumor drugs, such as sunitinib (B231) and nintedanib, are representative kinase inhibitors developed using the indolin-2-one scaffold researchgate.net.

Significance of Stereochemistry in the Research of Chiral Molecules like (S)-3-Methyl-2-indolinone

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental aspect of chemistry that significantly influences a molecule's physical and chemical properties, including its biological activity longdom.orgsolubilityofthings.comwisdomlib.orgbyjus.com. Chirality, a key concept in stereochemistry, describes molecules that are non-superimposable on their mirror images, existing as enantiomers longdom.orgsolubilityofthings.combyjus.com. These enantiomers share the same physical and chemical properties in an achiral environment but can exhibit vastly different interactions with other chiral molecules, such as enzymes and receptors in biological systems longdom.orgsolubilityofthings.comnih.gov. This difference in interaction can lead to significant variations in biological activities and even toxicities between enantiomers longdom.orgsolubilityofthings.comnih.gov.

For chiral molecules like (S)-3-Methyl-2-indolinone, understanding and controlling stereochemistry is crucial in chemical biology and drug development solubilityofthings.comnih.gov. Proteins, often the targets of small molecule drugs, are frequently enantioselective towards their binding partners nih.gov. Therefore, when designing molecules to interact with these biological targets, considering stereoselectivity is paramount nih.gov. The binding affinity and subsequent biological effects of a chiral drug can differ significantly between its enantiomers nih.gov. Regulatory bodies, such as the United States Food and Drug Administration (FDA), have emphasized the importance of monitoring chirality in drug development, requiring the absolute stereochemistry of compounds with chiral centers to be established early in the process to ensure safety and efficacy nih.gov. The study of stereochemistry has led to the development of various analytical techniques, such as chiral chromatography and chiral spectroscopy, used to separate and identify enantiomers, which is particularly important in the pharmaceutical industry longdom.org.

Historical and Conceptual Evolution of Research on 2-Indolinone Derivatives

The study of stereochemistry, which underpins the understanding of chiral molecules like (S)-3-Methyl-2-indolinone, traces its roots back centuries longdom.orgbyjus.com. A significant early observation was made by Louis Pasteur in 1842 concerning the optical activity of tartaric acid salts, demonstrating that molecules with the same chemical formula could have different interactions with plane-polarized light due to their spatial arrangement byjus.com. This phenomenon is explained by optical isomerism, a concept central to stereochemistry byjus.com.

Research on 2-indolinone derivatives has evolved significantly, driven by the recognition of the indolinone core as a valuable scaffold for generating compounds with diverse biological activities ontosight.airesearchgate.netresearchgate.net. The bicyclic structure of 2-indolinone, analogous to the indole skeleton, provides a versatile platform for chemical modifications to explore interactions with various biological targets eurekaselect.comresearchgate.net. Over time, researchers have synthesized numerous indolinone derivatives by introducing different substituents and functional groups to the core structure, leading to the identification of compounds with potential therapeutic applications ontosight.aiontosight.aimdpi.comnih.govnih.govnih.gov. The historical and ongoing research efforts involve various synthetic strategies, including condensation reactions and cycloadditions, to create libraries of indolinone derivatives for biological evaluation mdpi.comnih.govrsc.org. The focus has increasingly been on designing selective indolinone derivatives, particularly in areas like cancer chemotherapy, where progress has been made in developing selective kinase inhibitors based on this scaffold researchgate.net. The continued exploration of the indolinone scaffold highlights its enduring importance as a tool for future research in medicinal chemistry researchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZCPUCZKLTAJQ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345188 | |

| Record name | (3S)-1,3-Dihydro-3-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232139-08-0 | |

| Record name | 3-Methyl-2-indolinone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232139080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-1,3-Dihydro-3-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-INDOLINONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F9YKV2UHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Enantioselective Pathways for S 3 Methyl 2 Indolinone

Stereocontrolled Synthesis of (S)-3-Methyl-2-indolinone

Achieving high levels of stereocontrol in the synthesis of (S)-3-Methyl-2-indolinone is paramount for its application in asymmetric synthesis. Several strategies have been developed to introduce the chiral center at the C3 position with high enantiomeric excess.

Asymmetric Catalysis in Indolinone Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including 3-substituted 2-oxindoles. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of (S)-3-Methyl-2-indolinone, a key approach involves the asymmetric alkylation of an oxindole (B195798) precursor.

Recent advancements have focused on the development of novel catalytic systems to achieve high yields and enantioselectivities. rsc.org For instance, chiral phosphoric acid catalysts have been successfully employed in asymmetric reactions involving indole-containing compounds. nih.gov These catalysts can activate the substrates through hydrogen bonding, creating a chiral environment that directs the approach of the incoming electrophile to generate the desired stereoisomer. nih.gov The reaction of 2-aryl-3H-indol-3-ones with 3-arylindoles, catalyzed by a chiral phosphoric acid, has been shown to produce arylindolyl indolin-3-ones with excellent enantioselectivity and diastereoselectivity. rsc.org While not a direct synthesis of 3-methyl-2-indolinone, this methodology demonstrates the potential of chiral phosphoric acids in controlling the stereochemistry at the C3 position of the indolinone core.

Chiral Auxiliary Approaches for Enantiomeric Purity

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. wikipedia.org

In the context of synthesizing (S)-3-Methyl-2-indolinone, a chiral auxiliary can be attached to the nitrogen of the indolinone ring or to the incoming methyl group. Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries that have been applied to many stereoselective conversions, including alkylation reactions. The substrate, an N-acylated oxazolidinone, can be deprotonated to form a chiral enolate, which then reacts with a methylating agent. The steric hindrance provided by the substituents on the oxazolidinone directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent removal of the chiral auxiliary would yield the desired (S)-3-Methyl-2-indolinone.

Another example involves the use of chiral N-2-acetamidoacrylyl oxazolidinones, which have been reacted with indoles under Lewis acid conditions in a formal [3+2] cycloaddition to generate hexahydropyrrolo[2,3-b]indole products with high exo selectivity. researchgate.net This highlights the utility of oxazolidinone auxiliaries in controlling stereochemistry in reactions involving the indole (B1671886) nucleus.

Organocatalytic Strategies for Indolinone Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. dntb.gov.ua These catalysts offer several advantages, including being metal-free, less sensitive to air and moisture, and often more environmentally benign.

For the synthesis of indolinone scaffolds, various organocatalytic strategies have been developed. dntb.gov.ua For instance, the selective organocatalytic synthesis of 3-methylindoles has been achieved through the reductive methylation of indoles with CO2, using cooperative catalytic systems. nih.govresearchgate.net While this method yields 3-methylindoles, the principles of organocatalytic activation of the indole nucleus are relevant.

More directly applicable is the asymmetric anti-Mannich-type reaction of 3-methyl-2-oxindole with N-tosyl aryl aldimines in the presence of cinchona alkaloid derivatives to form anti-3,3-disubstituted 2-oxindole derivatives. chemicalbook.com This demonstrates that organocatalysts can effectively control the stereochemistry of reactions at the C3 position of the oxindole ring. The development of an organocatalytic asymmetric methylation of a suitable oxindole precursor would be a direct route to (S)-3-Methyl-2-indolinone.

Multi-Component Reactions for Diversified Indolinone Library Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the starting materials. nih.gov MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. dovepress.com

Several MCRs have been developed for the synthesis of isoindolinone derivatives, which share a similar lactam core with indolinones. beilstein-journals.org These reactions often employ a benzoic acid derivative, an amine, and a third component that provides the final carbon atom for the ring system. beilstein-journals.org For example, a three-component reaction between a benzoic acid derivative, an amide, and DMSO in the presence of DDQ as an oxidant has been reported. beilstein-journals.org

While the direct synthesis of (S)-3-Methyl-2-indolinone via an MCR might be challenging to control stereoselectively without a chiral catalyst or auxiliary, MCRs are invaluable for creating libraries of substituted indolinones. These libraries can then be screened for biological activity, and hit compounds can be further optimized. The principles of MCRs, such as the Strecker, Mannich, and Ugi reactions, can be adapted to include indole-based starting materials to generate diverse heterocyclic scaffolds. arkat-usa.org

Chemoenzymatic and Biocatalytic Routes to Optically Active Indolinones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. nih.govmdpi.com Chemoenzymatic routes combine the best of both chemical and enzymatic transformations to create efficient synthetic pathways. chimia.ch

Enzymatic kinetic resolution (EKR) is a widely used technique for the preparation of optically active compounds. mdpi.com In the context of (S)-3-Methyl-2-indolinone, a racemic mixture of 3-methyl-2-indolinone could be subjected to an enzymatic reaction, such as acylation catalyzed by a lipase, that selectively modifies one enantiomer, allowing for the separation of the two. For instance, lipases have been successfully used for the kinetic resolution of racemic alcohols possessing a 1,2,3,4-tetrahydroquinoline (B108954) moiety. mdpi.com

Another biocatalytic approach is the asymmetric synthesis from a prochiral precursor. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor to a ketone, creating a chiral amine with high enantiomeric excess. researchgate.netnih.govtaylorfrancis.com While not directly applicable to the synthesis of a methylated carbon center, the principle of using enzymes for asymmetric synthesis is highly relevant. A hypothetical biocatalytic route could involve an enzyme that catalyzes the asymmetric methylation of an oxindole precursor.

Green Chemistry Principles in (S)-3-Methyl-2-indolinone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

In the context of (S)-3-Methyl-2-indolinone synthesis, several strategies can be employed to make the process more environmentally friendly. The use of catalytic methods, particularly organocatalysis and biocatalysis, is inherently greener than stoichiometric approaches as it reduces waste. nih.gov The development of one-pot syntheses and multi-component reactions also aligns with green chemistry principles by reducing the number of reaction steps, solvent usage, and purification operations. rsc.org

Mechanistic Investigations of S 3 Methyl 2 Indolinone at the Molecular and Cellular Level

Exploration of Molecular Target Interactions and Binding Specificity

The therapeutic potential of indolinone analogues is rooted in their ability to selectively interact with various biological macromolecules. This section explores the specifics of these interactions, including enzyme modulation, receptor binding, and the perturbation of protein-protein interactions.

Enzyme Modulation and Kinetic Characterization

Indolinone derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases. nih.govscirp.org These small molecules often function as competitive inhibitors, vying with ATP for its binding site on the enzyme. nih.govscirp.org The indolinone scaffold serves as a versatile backbone for the design of potent and selective enzyme inhibitors.

A study on a series of novel benzyl sulfoxide 2-indolinone derivatives demonstrated significant tyrosine kinase inhibitory activity. nih.gov For instance, compounds 6j and 6o were identified as effective tyrosine kinase inhibitors. nih.gov Another study on indole (B1671886)–thiourea derivatives identified compound 4b as a potent tyrosinase inhibitor. Kinetic analysis using Lineweaver–Burk plots revealed that compound 4b acts as a competitive inhibitor of tyrosinase. mdpi.com

| Compound | Target Enzyme | Inhibition Constant (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Compound 6j | Tyrosine Kinase | 1.34 µM | Not specified |

| Compound 6o | Tyrosine Kinase | 2.69 µM | Not specified |

| Compound 4b | Mushroom Tyrosinase | 5.9 ± 2.47 µM | Competitive |

| Kojic Acid (reference) | Mushroom Tyrosinase | 16.4 ± 3.53 µM | Not specified |

Receptor Ligand Binding and Affinities

Derivatives of the indolin-2-one core structure have been synthesized and evaluated for their binding affinity to various receptors. A notable example is a series of indolin-2-one derivatives designed as ligands for the dopamine D4 receptor. nih.govingentaconnect.com In vitro receptor binding assays demonstrated that these compounds exhibit selectivity for D2-like receptors. nih.govingentaconnect.com

One particular derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) , displayed a remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. nih.govingentaconnect.com This compound was found to have a 3,630-fold selectivity over the D2 receptor and a 2,450-fold selectivity over the D3 receptor. ingentaconnect.com

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Compound 4a | Dopamine D4 | 4.2 nM | Selective for D4 over D2 and D3 |

| Compound 4b | Dopamine D4 | 8.1 nM | Selective for D4 over D2 and D3 |

| Compound 4c | Dopamine D4 | 0.5 nM | 3,630-fold over D2; 2,450-fold over D3 |

| Compound 4d | Dopamine D4 | 5.5 nM | Selective for D4 over D2 and D3 |

| Compound 4e | Dopamine D4 | 12.0 nM | Selective for D4 over D2 and D3 |

Elucidation of Intracellular Signaling Pathway Modulation

The interaction of indolinone derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways. This section explores how these compounds regulate kinase activity and influence transcriptional and post-translational events.

Kinase Activity Regulation by Indolinone Derivatives

A significant body of research has focused on indolinone derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling. nih.govscienmag.com The indolinone scaffold is a common feature in many kinase inhibitors, where it typically acts as an ATP-competitive inhibitor by binding to the ATP pocket of the kinase. nih.govscirp.org

Derivatives of indolin-2-one have been developed as inhibitors for a range of kinases, including:

Aurora B Kinase: Novel indolinone inhibitors have been designed to target Aurora B kinase, a key regulator of mitosis. scienmag.comwhiterose.ac.uk Inhibition of Aurora B by these compounds leads to cell cycle arrest in cancer cells. scienmag.com

Receptor Tyrosine Kinases (RTKs): 3-Substituted indolin-2-ones have been shown to selectively inhibit various RTKs, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). mdpi.comacs.org For example, compound 20 from one study displayed nanomolar inhibitory action against both EGFR and VEGFR-2. mdpi.com

Cyclin-Dependent Kinases (CDKs): The indolinone-based compound SU9516 has been kinetically characterized as an inhibitor of CDKs. scirp.org Compound 9 from a separate study showed a higher inhibitory effect than the natural product indirubin against CDK-2. mdpi.com

| Indolinone Derivative | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 1 | Aurora B | 84.4 nM |

| Compound 20 | EGFR | Nanomolar range |

| Compound 20 | VEGFR-2 | Nanomolar range |

| Compound 9 | CDK-2 | More potent than indirubin |

| SU9516 | CDK-2 | Not specified |

Transcriptional and Post-Translational Regulatory Mechanisms

The modulation of kinase activity by indolinone derivatives has profound downstream effects on transcriptional and post-translational regulation. Post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and acetylation, are critical for regulating the activity, stability, and localization of proteins, including transcription factors. nih.govresearchgate.net

By inhibiting specific kinases, indolinone compounds can alter the phosphorylation status of numerous proteins, thereby influencing their function. This can, in turn, affect the activity of transcription factors that control the expression of genes involved in cell cycle progression, apoptosis, and other cellular processes. nih.gov For instance, the inhibition of kinases involved in cell cycle control can lead to cell cycle arrest at specific phases, as observed with some indolinone derivatives. mdpi.com

Furthermore, the induction of apoptosis by certain indolinone-based molecules is linked to the regulation of key apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases. mdpi.com These effects are often mediated through the modulation of signaling pathways that ultimately impact gene expression and protein function. The interplay between kinase inhibition and the subsequent alterations in the cellular landscape of PTMs is a crucial aspect of the mechanism of action of these compounds. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The indolin-2-one scaffold serves as a foundational structure for a variety of biologically active molecules. Structure-activity relationship (SAR) studies, which explore how chemical modifications to a core structure influence its biological activity, have been instrumental in refining the therapeutic potential of indolin-2-one derivatives. These investigations have provided critical insights into the molecular interactions that govern the efficacy and selectivity of these compounds.

Research into 3-substituted indolin-2-ones has revealed that modifications at the C-3 position of the oxindole (B195798) ring are particularly important for their biological activity, including antiangiogenic and anticancer effects. nih.gov The nature of the substituent at this position can significantly influence the compound's interaction with various cellular targets.

For instance, a series of 3-substituted indolin-2-ones were synthesized and evaluated for their neuroprotective capabilities. This research stemmed from earlier findings that the c-Raf inhibitor, GW5074 {5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl) methylene]-2-indolinone}, exhibited neuroprotective effects but also demonstrated toxicity at higher concentrations. nih.govresearchgate.net The goal of subsequent SAR studies was to develop novel analogs with enhanced neuroprotection and reduced toxicity. nih.govresearchgate.net Out of 45 analogs tested, compounds 7 , 37 , 39 , and 45 were identified as the most potent neuroprotective agents, marking them as promising candidates for further preclinical development in the context of neurodegenerative disorders. nih.govresearchgate.net

Further SAR analyses on 3-substituted indolin-2-ones have elucidated the structural requirements for selective inhibition of different receptor tyrosine kinases (RTKs). acs.org These studies have shown that:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones display high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) RTK activity.

3-(substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring at the C-3 position of the indolin-2-one core exhibit high selectivity for the Epidermal Growth Factor (EGF) and Her-2 RTKs.

A compound with an extended side chain at the C-3 position of the indolin-2-one, designated as 16 , showed significant potency and selectivity against the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. acs.org

Crystallographic data for some of these 3-substituted indolin-2-ones suggest that they may exert their inhibitory effects by binding to the ATP binding pocket of RTKs. acs.org This understanding of the molecular basis of action, derived from SAR studies, is crucial for the rational design of more potent and selective kinase inhibitors.

The indolin-2-one core is considered essential for the inhibition of VEGFRs, and the substitutions at the C-3 position play a pivotal role in modulating their antiangiogenic and anticancer properties. nih.gov Sunitinib (B231), a notable example of an indolin-2-one derivative, is a VEGFR inhibitor used in cancer therapy. nih.gov The ongoing exploration of SAR in this class of compounds aims to improve upon existing therapies by enhancing anticancer activity, bioavailability, and solubility while reducing toxicity. nih.gov

The following table summarizes the structure-activity relationships for a selection of 3-substituted indolin-2-one derivatives:

| Compound Class/Modification | Biological Activity/Selectivity | Reference |

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | Highly specific against VEGF (Flk-1) RTK activity | acs.org |

| 3-(substituted benzylidenyl)indolin-2-ones with bulky phenyl ring groups | High selectivity toward EGF and Her-2 RTKs | acs.org |

| Compound with an extended side chain at C-3 position (16) | High potency and selectivity against PDGF and VEGF (Flk-1) RTKs | acs.org |

| Compounds 7, 37, 39, and 45 | Potent neuroprotective agents | nih.govresearchgate.net |

These SAR studies underscore the versatility of the indolin-2-one scaffold and highlight the critical role of systematic structural modifications in optimizing the biological activity of these compounds for various therapeutic applications.

Computational and Theoretical Modeling of S 3 Methyl 2 Indolinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules, including indolinone derivatives. DFT calculations can provide insights into molecular geometry, electronic distribution (e.g., frontier molecular orbitals - HOMO and LUMO), electrostatic potential, and global reactivity descriptors such as hardness, softness, and electrophilicity rsc.orgeurachem.org. These parameters are fundamental to understanding how a molecule might interact with other molecules or biological targets.

Studies on indolinone-related compounds have utilized DFT to determine optimized geometrical configurations and compute various parameters. For instance, DFT calculations have been employed to analyze the electronic characteristics and quantum reactivity descriptors of heterocyclic compounds bearing a quinoline (B57606) moiety, which shares structural similarities with indolinone rsc.org. The energy gap between the HOMO and LUMO, calculated using DFT, is a key indicator of molecular reactivity and kinetic stability; a smaller energy gap often suggests higher reactivity rsc.orgeurachem.org. Molecular electrostatic potential (MEP) maps derived from DFT can visually represent the charge distribution and potential sites for electrophilic or nucleophilic attack rsc.org.

Furthermore, quantum chemical calculations can be used to simulate spectroscopic properties like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, allowing for comparison with experimental data to validate theoretical models rsc.org.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules, including conformational changes and interactions with biological macromolecules like proteins. For indolinone derivatives, MD simulations can provide insights into their flexibility, preferred conformations in different environments, and how they bind to target sites.

MD simulations are frequently used in conjunction with molecular docking to assess the stability of ligand-protein complexes and to explore the detailed interactions over time mdpi.comtandfonline.comnih.govtandfonline.com. These simulations can reveal critical residues involved in binding and the nature of interactions, such as hydrogen bonds and hydrophobic contacts nih.gov. For example, MD simulations have been used to estimate the stability of complexes formed between potential inhibitors and enzymes, providing a dynamic perspective beyond static docking poses mdpi.com. Studies on related oxindole (B195798) derivatives targeting specific proteins like VEGFR-2 have utilized MD simulations to confirm structural stability of identified lead compounds in complex with the target researchgate.net. The analysis of MD trajectories can also involve techniques like principal component analysis (PCA) to understand the major modes of conformational motion and assess flexibility researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of a set of compounds and their biological activity tandfonline.comnih.govjove.com. By developing mathematical models, QSAR can help in understanding the structural features that are crucial for activity and predict the activity of new, untested compounds researchgate.netjove.com.

For indolinone derivatives, QSAR studies have been conducted to explore structure-activity correlations in various biological contexts. These studies involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimental activity data researchgate.netnih.gov. Three-dimensional QSAR methods, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Analysis), are often employed to visualize the steric and electrostatic requirements for activity in 3D space, providing contour maps that can guide the design of more potent analogs researchgate.nettandfonline.com.

QSAR models can provide mechanistic hypotheses by highlighting which molecular properties or structural features significantly influence the observed activity researchgate.net. For instance, a QSAR study on indolinone-based inhibitors might reveal that the size or electronic nature of a substituent at a particular position is critical for binding affinity or efficacy tandfonline.com. Validated QSAR models, often assessed by statistical parameters like R² and Q², can reliably predict the activity of new compounds and assist in lead optimization researchgate.nettandfonline.comnih.gov.

De Novo Design and Virtual Screening Approaches for Novel Indolinone Architectures

De novo design and virtual screening are powerful computational techniques used in the discovery of novel compounds with desired properties, including new indolinone architectures. Virtual screening involves computationally evaluating large databases of compounds to identify potential hits based on criteria such as predicted binding affinity to a target protein (structure-based virtual screening) or similarity to known active compounds (ligand-based virtual screening) nih.goveurachem.orgmdpi.comresearchgate.net.

For indolinone-based drug discovery, virtual screening has been applied to identify potential inhibitors for various biological targets researchgate.netresearchgate.netresearchgate.net. This process typically involves docking libraries of indolinone derivatives or compounds containing the indolinone scaffold into the binding site of a target protein and scoring their predicted interactions researchgate.netresearchgate.net. Compounds with favorable scores are then selected for further evaluation.

De novo design approaches, on the other hand, aim to construct new molecular structures piece by piece within the binding site of a target or based on desired properties, often generating novel chemical entities with the indolinone core or related scaffolds. These methods can explore a vast chemical space and propose structures that are synthetically accessible and predicted to have high activity. Computational studies have reported the design and synthesis of novel hybrids incorporating the 2-indolinone scaffold based on virtual screening results targeting specific proteins researchgate.net. The integration of virtual screening with other computational methods like DFT has also been demonstrated for identifying compounds with specific properties nih.gov.

Reaction Pathway Modeling for Synthetic Optimization

Computational methods can also be applied to model and understand chemical reaction pathways, which is valuable for optimizing the synthesis of indolinone compounds and their derivatives. Reaction pathway modeling typically involves calculating the energy profiles of proposed reaction mechanisms, identifying transition states, and determining activation energies using quantum chemical methods.

An article on the chemical compound “7F9YKV2UHL” cannot be generated. A thorough search for a compound with this identifier has yielded no results in publicly available chemical databases or scientific literature.

This suggests that “this compound” may be one of the following:

A non-standard or internal code not in public use.

A typographical error in the compound identifier.

A placeholder name for a yet-to-be-disclosed compound.

Without a verifiable chemical identity, it is impossible to retrieve any data regarding its preclinical research, biological activity, or use in any model systems. Therefore, the requested article, with its specific outline on in vitro and in vivo studies, cannot be created.

To receive an article that meets the detailed structural and content requirements, a recognized chemical name or a standard identifier (such as a CAS Registry Number, IUPAC name, or a common name) for a specific indolinone derivative is required.

Preclinical Research Paradigms and Biological Model Systems Utilizing Indolinone Derivatives

Comparative Biological Studies with Related Indolinone Derivatives

Comparative biological studies are crucial in the preclinical development of new therapeutic agents. These studies help to understand the structure-activity relationships (SAR), selectivity, and potential advantages of a new chemical entity compared to existing molecules. For a hypothetical indolinone derivative, comparative studies would likely involve established and experimental compounds from the same chemical class.

Key Areas of Comparison:

Enzymatic Assays: Many indolinone derivatives are kinase inhibitors. Comparative studies would involve testing the new compound against a panel of kinases to determine its inhibitory concentration (IC50) and compare it with other known indolinone-based kinase inhibitors. This helps in understanding the potency and selectivity profile.

Cell-Based Assays: The antiproliferative activity of the new derivative would be assessed in various cancer cell lines and compared with other indolinone compounds. This provides insights into its efficacy at a cellular level.

In Vivo Models: In animal models of disease (e.g., tumor xenografts in mice), the efficacy of the new compound would be compared with that of a standard-of-care indolinone derivative. This helps in evaluating its therapeutic potential in a living organism.

Table of Related Indolinone Derivatives in Preclinical or Clinical Trials:

| Compound Name | Target(s) | Therapeutic Area |

| Sunitinib (B231) | VEGFR, PDGFR, c-KIT | Oncology |

| Nintedanib | VEGFR, FGFR, PDGFR | Oncology, Idiopathic Pulmonary Fibrosis |

| PHA665752 | c-Met | Oncology |

| SU11274 | c-Met | Oncology |

This table is interactive and can be sorted by column.

Research Findings from Comparative Studies:

It is important to note that without the specific identity of "7F9YKV2UHL," any discussion remains general to the indolinone class. Rigorous in vitro and in vivo studies are essential to determine the biological efficacy and physicochemical properties of any new compound for targeted therapeutic interventions researchgate.net.

Advanced Analytical Techniques for Structural and Stereochemical Elucidation in Research

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying chiral molecules that contain chromophores. These methods measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light as a function of wavelength. irb.hrbrieflands.comnist.gov The indolinone core of (S)-3-methyl-2-indolinone contains a chromophore, making it amenable to analysis by CD and ORD.

CD and ORD spectra provide characteristic signals, known as Cotton effects, which are indicative of the molecule's chirality and are sensitive to the absolute configuration of stereocenters near the chromophore. irb.hrbrieflands.com By comparing the observed CD or ORD spectra of (S)-3-methyl-2-indolinone with known standards or theoretically calculated spectra, researchers can confirm its absolute (S) configuration at the C-3 position. Furthermore, the intensity of the signals in CD and ORD spectroscopy is directly proportional to the enantiomeric excess (ee) of the sample, allowing for the quantitative determination of enantiopurity. brieflands.com

While specific CD or ORD spectra for (S)-3-methyl-2-indolinone were not found in the immediate search results, a chiral molecule with an indolinone chromophore and an (S) configuration at the adjacent stereocenter would be expected to exhibit a characteristic Cotton effect pattern in its CD spectrum within the UV-Vis absorption range of the indolinone moiety. This pattern would be a mirror image of the spectrum of the (R)-enantiomer.

High-Resolution Mass Spectrometry for Metabolite Identification in Research Models

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the accurate mass and elemental composition of a compound. This technique provides a highly precise mass-to-charge ratio (m/z) for the molecular ion and fragment ions, allowing for the unambiguous determination of the molecular formula. For (S)-3-methyl-2-indolinone (C9H9NO), HRMS would confirm its molecular weight of 147.1739 and provide a highly accurate measured mass that matches the calculated monoisotopic mass (147.068413911 Da) nih.goviucr.org.

In research models, particularly in studies involving metabolism or degradation, HRMS is crucial for identifying and characterizing metabolites. By analyzing samples from such studies using HRMS, researchers can detect compounds with masses corresponding to potential metabolic products, which may involve oxidation, reduction, or conjugation of the parent compound. The accurate mass data obtained from HRMS, often coupled with fragmentation data (MS/MS), allows for the confident assignment of elemental compositions to these potential metabolites.

Some mass spectrometry data for 3-methyl-2-indolinone (unspecified stereochemistry) is available, showing characteristic ions. For instance, GC-MS data indicates a base peak at m/z 147 (M+). nih.gov

An illustrative example of HRMS data for 3-methyl-2-indolinone (C9H9NO) might appear as follows:

| Ion Type | m/z (Calculated) | m/z (Observed) | Elemental Composition |

| [M+H]⁺ | 148.0762 | 148.0765 | C₉H₁₀NO |

| [M]⁺ | 147.0684 | 147.0686 | C₉H₉NO |

| [M-H]⁻ | 146.0606 | 146.0603 | C₉H₈NO |

Note: The observed m/z values are illustrative and would vary depending on the specific instrument and conditions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and connectivity of organic molecules. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide invaluable information about the types of atoms present, their chemical environment, and their spatial relationships. orgsyn.org

For (S)-3-methyl-2-indolinone, ¹H NMR spectroscopy would reveal distinct signals for each unique proton in the molecule, providing information about their chemical shifts, integration (number of protons), and splitting patterns (due to coupling with neighboring protons). The methyl group at the chiral center and the aromatic protons on the benzene (B151609) ring would show characteristic signals. ¹³C NMR would provide signals for each unique carbon atom, with chemical shifts indicative of their hybridization and functional group environment. researchgate.net

2D NMR techniques would further confirm the structural assignments. COSY would show correlations between coupled protons, helping to map proton networks. HSQC would correlate protons directly attached to carbons, aiding in assigning carbon signals. HMBC would reveal correlations between protons and carbons separated by two or three bonds, providing crucial information about the connectivity of the molecular framework, including the attachment of the methyl group to the chiral carbon and the connection of the indolinone core.

While specific comprehensive NMR data for (S)-3-methyl-2-indolinone was not extensively detailed for the (S) enantiomer in the search results, NMR data for 3-methyl-2-indolinone (unspecified stereochemistry) and related indolinone derivatives are available and show typical signals for the indolinone system and methyl group. brieflands.comrsc.orgpsu.edugoogle.comdergipark.org.trresearchgate.net

An illustrative table of expected ¹H NMR data for (S)-3-methyl-2-indolinone in CDCl₃ might include:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | Doublet | 3H | C3-CH₃ |

| ~3.5 | Quartet | 1H | C3-H |

| ~6.8 - 7.4 | Multiplets | 4H | Aromatic C4-C7-H |

| ~8.0 - 9.0 | Singlet (br) | 1H | N1-H |

Note: These are illustrative chemical shifts and multiplicities based on typical indolinone structures and the presence of a methyl group at C3. Actual values may vary depending on solvent and concentration.

X-ray Crystallography for Ligand-Protein Complex Structures and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute configuration of chiral centers. psu.educhemicalbook.comdergipark.org.trresearchgate.netgoogle.com If (S)-3-methyl-2-indolinone can be obtained in crystalline form, single-crystal X-ray diffraction can provide an unambiguous determination of its solid-state structure and confirm the (S) stereochemistry at the C-3 position. chemicalbook.com

The technique involves diffracting X-rays off a crystal lattice and analyzing the resulting diffraction pattern to reconstruct an electron density map, from which the positions of atoms can be determined. psu.eduresearchgate.net For chiral molecules, using anomalous dispersion can allow for the determination of absolute configuration.

While a specific single-crystal X-ray structure for (S)-3-methyl-2-indolinone was not found in the provided search results, crystal structures of other indolinone derivatives and spirocyclic compounds containing the indolinone core have been reported, demonstrating the applicability of this technique to this class of compounds. iucr.orgdergipark.org.trdergipark.org.trresearchgate.net The successful crystallization and X-ray analysis of (S)-3-methyl-2-indolinone would provide irrefutable evidence of its molecular structure and absolute stereochemistry.

X-ray crystallography is also invaluable in structural biology for determining the complex structures of proteins bound to ligands. If (S)-3-methyl-2-indolinone were to be studied for its interaction with a target protein, co-crystallization of the protein with (S)-3-methyl-2-indolinone followed by X-ray diffraction could reveal the precise binding mode and interactions at the molecular level.

Chromatographic Techniques for High-Purity Isolation and Enantioseparation

Chromatographic techniques are essential for the isolation, purification, and analysis of chemical compounds. For a chiral compound like (S)-3-methyl-2-indolinone, chromatography is particularly important for achieving high chemical purity and, crucially, for enantioseparation and the determination of enantiomeric purity.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used. For achieving high purity, reversed-phase or normal-phase HPLC can be employed, depending on the compound's polarity, to separate (S)-3-methyl-2-indolinone from synthetic byproducts and impurities.

For enantioseparation, chiral chromatography is necessary. This involves using a chiral stationary phase (CSP) that can selectively interact differently with each enantiomer, leading to their separation. Various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are commonly used for the enantioseparation of a wide range of chiral molecules, including indolinone derivatives. irb.hrresearchgate.netresearchgate.net By using chiral HPLC or GC, researchers can separate (S)-3-methyl-2-indolinone from its (R)-enantiomer and quantify the amount of each present in a sample, thus determining the enantiomeric excess.

Chromatographic data, such as retention times and peak areas, are used to assess purity and enantiopurity. The development of a robust chiral chromatographic method is vital for ensuring the quality and consistency of (S)-3-methyl-2-indolinone used in research.

| Technique | Application | Key Information Provided |

| CD/ORD | Enantiomeric excess, Absolute configuration | Cotton effect patterns, Molar ellipticity/rotation |

| HRMS | Accurate mass, Elemental composition, Metabolite ID | m/z values, Isotopic patterns, Fragmentation |

| NMR (¹H, ¹³C, 2D) | Structural elucidation, Connectivity, Conformation | Chemical shifts, Coupling constants, Correlations |

| X-ray Crystallography | Definitive 3D structure, Absolute configuration | Atomic coordinates, Bond lengths/angles, Chirality |

| Chromatography | Purification, Purity assessment, Enantioseparation | Retention times, Peak areas, Resolution |

Theoretical Frameworks and Conceptual Advancements in Indolinone Research

Theoretical Frameworks Guiding Indolinone Research Hypotheses

The investigation into 7F9YKV2UHL and its analogs is guided by several key theoretical frameworks that have shaped modern medicinal chemistry. researchgate.netumass.edunih.gov One of the most influential is the concept of pharmacophore modeling. This approach involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, early computational studies have proposed a unique pharmacophore model characterized by a specific spatial orientation of its hydrogen bond donors and acceptors, as well as its hydrophobic regions. This model serves as a foundational hypothesis for the design of new derivatives with potentially enhanced potency and selectivity.

Another critical framework is rooted in the principles of molecular orbital theory. Quantum mechanical calculations are being employed to understand the electronic properties of this compound, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations provide insights into the molecule's reactivity and its potential to interact with biological targets through electronic complementarity. nih.govnih.gov The unique electronic distribution within the this compound structure is hypothesized to be a key determinant of its novel biological profile.

Furthermore, the concept of "drug-likeness," as defined by Lipinski's Rule of Five and other related principles, provides a guiding framework for the optimization of this compound's physicochemical properties. While the core scaffold of this compound is inherently drug-like, modifications are being guided by these principles to ensure optimal absorption, distribution, metabolism, and excretion (ADME) properties in potential therapeutic candidates.

Evolution of the Structure-Function Paradigm in Indolinone Chemistry

The structure-function paradigm, a central tenet of biology and chemistry, posits that the three-dimensional structure of a molecule dictates its function. nih.govebrary.netnih.gov In the context of indolinone chemistry, this paradigm has evolved from a relatively static model to a more dynamic understanding of molecular interactions.

Initially, research focused on establishing direct correlations between the presence of specific functional groups on the indolinone core and the resulting biological activity. For example, early studies with simpler indolinones established that substitutions at the C3 position could dramatically influence their kinase inhibitory activity.

Recent studies on this compound have revealed that its unique side chain adopts a range of conformations, and that only a subset of these is active in binding to its target protein. This has led to the application of concepts such as "conformational selection" in the study of its mechanism of action. This more dynamic view of the structure-function paradigm is guiding the design of new analogs of this compound that are pre-organized in the biologically active conformation, a strategy aimed at improving binding affinity and specificity.

Interdisciplinary Research Paradigms Integrating Chemistry, Biology, and Computation

The complexity of modern drug discovery necessitates a highly integrated, interdisciplinary approach. The investigation of this compound is a prime example of this paradigm shift, seamlessly blending the expertise of synthetic chemists, molecular biologists, and computational scientists.

The research cycle for this compound typically begins with computational modeling. Molecular docking and molecular dynamics simulations are used to predict how this compound and its virtual analogs will interact with a specific biological target. These computational predictions then guide the efforts of synthetic chemists, who develop efficient routes to synthesize the most promising compounds.

Once synthesized, these compounds are passed to molecular and cellular biologists for in vitro and in vivo evaluation. High-throughput screening assays are used to assess their biological activity, while more detailed mechanistic studies elucidate their mode of action. The data generated from these biological assays are then fed back to the computational chemists, who use it to refine their models and make more accurate predictions. This iterative cycle of design, synthesis, and testing is a hallmark of the interdisciplinary approach to modern drug discovery and is being used to accelerate the development of this compound-based therapeutic leads.

A key aspect of this interdisciplinary paradigm is the use of "omics" technologies. For example, transcriptomics and proteomics are being used to understand the broader cellular effects of this compound, providing insights into its potential therapeutic applications and possible off-target effects.

Future Research Trajectories and Unexplored Potential of S 3 Methyl 2 Indolinone

Development of Novel Indolinone Chemical Probes for Biological Research

The development of highly specific and potent chemical probes is crucial for dissecting complex biological pathways. Indolinone derivatives have shown significant promise as inhibitors of various protein kinases and other enzymes, making them excellent candidates for probe development. nih.govacs.orgnih.gov Future research is focused on designing (S)-3-Methyl-2-indolinone analogues that can serve as molecular tools to investigate cellular signaling pathways with high precision.

These novel probes could be engineered to incorporate functionalities for target identification and visualization, such as photo-affinity labels or fluorescent tags. For instance, developing probes based on the indolinone core that selectively target specific receptor tyrosine kinases (RTKs) would enable researchers to study the roles of these enzymes in both normal physiology and disease states like cancer. acs.orgresearchgate.net The design of sulfonyl fluoride-containing indolinone probes represents another promising avenue, allowing for covalent engagement with specific residues in target proteins, such as the E3 ubiquitin ligase cereblon, thereby advancing the discovery of molecular glue modulators. rsc.org

Table 1: Potential Applications of Novel Indolinone-Based Chemical Probes

| Probe Type | Target Class | Research Application | Potential Impact |

|---|---|---|---|

| Fluorescently-tagged Indolinone | Receptor Tyrosine Kinases (RTKs) | Live-cell imaging of kinase activity and localization | Elucidation of signaling dynamics in cancer progression |

| Biotinylated Indolinone | p21-activated kinase 1 (PAK1) | Target engagement and pulldown assays | Validation of PAK1 as a therapeutic target in breast cancer nih.gov |

| Covalent Indolinone (e.g., with sulfonyl fluorides) | E3 Ubiquitin Ligases (e.g., Cereblon) | Mapping ligand-protein interactions and identifying neosubstrates | Development of novel protein degraders (PROTACs) rsc.org |

Exploration of Unconventional Synthetic Pathways and Reaction Discoveries

While classical methods for synthesizing indolinones are well-established, the exploration of unconventional synthetic strategies offers opportunities for improved efficiency, sustainability, and access to novel chemical diversity. Traditional methods often rely on transition metal-catalyzed cross-coupling reactions, which can present practical challenges. acs.org Future research is increasingly directed towards greener and more innovative methodologies.

Integration of Artificial Intelligence and Machine Learning in Indolinone Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of indolinone-based therapeutics. mdpi.com These computational tools can analyze vast chemical spaces and complex biological data to accelerate the identification of promising drug candidates, a process that is often time-consuming and costly with traditional methods. astrazeneca.com

Table 2: Impact of AI/ML on the Indolinone Discovery Pipeline

| Discovery Stage | AI/ML Application | Potential Outcome |

|---|---|---|

| Target Identification | Analysis of multi-omics data (genomics, proteomics) | Identification of novel kinases or proteins that can be targeted by indolinone scaffolds. mdpi.com |

| Hit Generation | Generative models for de novo design; virtual screening of large chemical libraries | Rapid identification of novel, synthetically accessible indolinone derivatives with predicted high binding affinity. |

| Lead Optimization | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties | Optimization of potency and selectivity while minimizing off-target effects and toxicity. astrazeneca.com |

Role of (S)-3-Methyl-2-indolinone in Advanced Materials Science Applications (Hypothetical, based on broader indolinone uses)

While the primary focus for indolinone derivatives has been in medicine, their unique chemical structures suggest hypothetical potential in advanced materials science. The core indolinone scaffold, with its rigid, heterocyclic structure and capacity for functionalization, could be adapted for various material applications.

Based on the properties of structurally related compounds like indanones, one could hypothesize the use of (S)-3-Methyl-2-indolinone derivatives as building blocks for novel polymers or as specialized ligands. mdpi.com For example, their incorporation into polymer backbones could impart specific optical or electronic properties. Functionalized indolinones could serve as ligands for olefin polymerization catalysts, influencing the stereochemistry and properties of the resulting polymers. mdpi.com Furthermore, the discotic (disc-like) nature of some related heterocyclic compounds suggests that certain indolinone derivatives could be explored for applications in liquid crystals, which are essential components in display technologies. mdpi.com

Emerging Roles in Systems Biology and Multi-Omics Research

The future of understanding the biological effects of (S)-3-Methyl-2-indolinone and its derivatives lies in a systems-level approach. Systems biology, which integrates multiple layers of biological information ("multi-omics"), provides a holistic view of how a compound affects cellular networks. nih.govresearchgate.net Rather than focusing on a single target, multi-omics studies can simultaneously assess a drug's impact on the transcriptome, proteome, and metabolome. mdpi.com

Applying this approach to indolinone research can uncover novel mechanisms of action, identify biomarkers for drug response, and predict potential off-target effects or toxicity. nih.gov For example, an integrated omics analysis could reveal how an indolinone-based kinase inhibitor not only affects its primary target but also downstream metabolic pathways and compensatory signaling networks. frontiersin.org This comprehensive understanding is crucial for developing safer and more effective therapies and for repositioning existing compounds for new indications. researchgate.net

Q & A

Q. What documentation is essential for replicating this compound-related experiments?

- Methodological Answer : Include (1) detailed synthetic procedures (e.g., molar ratios, purification steps), (2) instrument calibration logs, (3) raw spectral data with processing scripts, and (4) metadata (e.g., batch numbers, storage conditions). Archive materials in institutional repositories with DOI links for long-term access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.